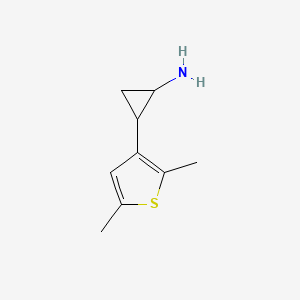

2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine

Descripción

2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine is a bicyclic organic compound featuring a cyclopropane ring fused to a 2,5-dimethylthiophene moiety, with a primary amine group attached to the cyclopropane. The molecule’s rigid cyclopropane structure introduces significant ring strain, while the electron-rich thiophene and methyl substituents modulate electronic properties and steric interactions.

Propiedades

Fórmula molecular |

C9H13NS |

|---|---|

Peso molecular |

167.27 g/mol |

Nombre IUPAC |

2-(2,5-dimethylthiophen-3-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H13NS/c1-5-3-7(6(2)11-5)8-4-9(8)10/h3,8-9H,4,10H2,1-2H3 |

Clave InChI |

WUFALKCEHDEEMG-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(S1)C)C2CC2N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a thiophene derivative. One common method is the reaction of 2,5-dimethylthiophene with a cyclopropanating agent such as diazomethane or a similar carbene precursor under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of flow chemistry techniques, which allow for continuous production and better control over reaction parameters. The use of catalysts to enhance the efficiency and selectivity of the cyclopropanation reaction is also common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiophene ring or the cyclopropane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .

Aplicaciones Científicas De Investigación

2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as electronic or optical materials

Mecanismo De Acción

The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in Thiophene-Amine Derivatives

Several structurally related compounds are documented in pharmacopeial standards (), including:

- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A secondary amine with a hydroxyl group and thiophen-2-yl substituent.

- e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine : A tertiary amine with naphthalene and thiophene moieties.

Key Structural Differences:

| Property | 2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine | a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | e (S)-N-Methyl-3-(naphthalen-1-yloxy)-... |

|---|---|---|---|

| Core Structure | Cyclopropane + thiophene | Linear propane chain | Branched propane chain |

| Substituents | 2,5-Dimethylthiophene | Thiophen-2-yl + hydroxyl | Thiophen-3-yl + naphthalene-1-yloxy |

| Amine Type | Primary | Secondary | Tertiary |

The 2,5-dimethyl substitution on the thiophene may reduce reactivity compared to unsubstituted thiophene derivatives due to steric hindrance.

Cyclopropane-Containing Amines

describes 2-Chloro-3-cyclopentyl-N-methylpropan-1-amine , a cyclopropane-bearing amine with a chlorine substituent.

Comparative Analysis:

| Property | 2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine | 2-Chloro-3-cyclopentyl-N-methylpropan-1-amine |

|---|---|---|

| Cyclopropane Position | Adjacent to thiophene | Adjacent to cyclopentyl and chlorine |

| Electronic Effects | Electron-donating methyl groups (thiophene) | Electron-withdrawing chlorine substituent |

| Amine Substitution | Primary amine | Tertiary (N-methyl) amine |

The chlorine atom in the analogue may increase polarity and hydrogen-bonding capacity, whereas the dimethylthiophene group in the target compound likely enhances lipophilicity. The primary amine in the target compound could facilitate salt formation or covalent bonding, unlike the tertiary amine in the chloro derivative .

Hydrogen-Bonding and Crystallographic Behavior

While direct data on the target compound’s crystallography are absent, emphasizes the role of hydrogen bonding in molecular aggregation. The primary amine group in 2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine may participate in N–H···N or N–H···S hydrogen bonds, influencing crystal packing differently than analogues with hydroxyl (a3) or ether (e) groups. Tools like SHELX () and WinGX () are critical for resolving such structural details.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.